molecular formula C19H19FN6O B12243789 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine

Cat. No.: B12243789
M. Wt: 366.4 g/mol
InChI Key: MUBWNGKZRDJTPW-UHFFFAOYSA-N
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Description

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine involves multiple steps, including the formation of the triazolo and pyridazinyl ringsThe reaction conditions typically require the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo and pyridazinyl groups in its structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common pathways include the inhibition of enzyme activity or the modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine include other triazolo and pyridazinyl derivatives. These compounds share similar structural features but may differ in their specific functional groups or ring structures. Some examples include:

Properties

Molecular Formula

C19H19FN6O

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C19H19FN6O/c20-15-9-14(10-21-11-15)19(27)25-7-5-13(6-8-25)18-23-22-17-4-3-16(12-1-2-12)24-26(17)18/h3-4,9-13H,1-2,5-8H2

InChI Key

MUBWNGKZRDJTPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CC(=CN=C5)F)C=C2

Origin of Product

United States

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